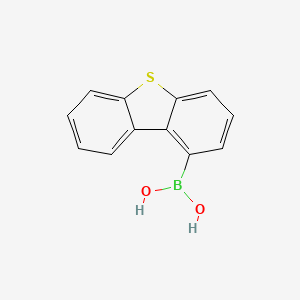

Dibenzothiophene-1-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibenzothiophen-1-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMKWIWQQJZXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3SC2=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Dibenzothiophene-4-boronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Emergence of Dibenzothiophene Scaffolds in Medicinal Chemistry

The dibenzothiophene tricycle is a privileged sulfur-containing heterocyclic scaffold that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis.[1] Its rigid, planar structure and electron-rich nature make it an attractive core for developing novel therapeutic agents and functional organic materials. The introduction of a boronic acid moiety onto this scaffold, particularly at the 4-position, creates a versatile and powerful building block: Dibenzothiophene-4-boronic acid. This guide provides a comprehensive technical overview of this reagent, focusing on its synthesis, key properties, and its pivotal role as a reactant in palladium-catalyzed cross-coupling reactions for drug discovery and development.

While the specific request was for Dibenzothiophene-1-boronic acid (CAS No. 1245943-60-5)[2], the available scientific literature and commercial availability are substantially more extensive for the isomeric Dibenzothiophene-4-boronic acid (CAS No. 108847-20-7) .[3][4][5] Therefore, this guide will focus on the latter, providing researchers and drug development professionals with a practical and well-referenced resource for its application.

The strategic importance of boronic acids in modern synthetic chemistry cannot be overstated. Since the approval of bortezomib, the first boronic acid-containing drug, by the FDA in 2003, interest in these compounds has surged.[6][7][8] Boronic acids are valued for their stability, low toxicity, and versatile reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool for forging carbon-carbon bonds.[6][9] Dibenzothiophene-4-boronic acid leverages this reactivity, enabling the seamless incorporation of the dibenzothiophene motif into complex molecular architectures.

Part 1: Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. Dibenzothiophene-4-boronic acid is typically a white to off-white or pale yellow powder.[4][10] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 108847-20-7 | [3][4][5][10] |

| Molecular Formula | C₁₂H₉BO₂S | [3][4][10] |

| Molecular Weight | 228.07 g/mol | [3] |

| Appearance | White to off-white/pale yellow powder | [4][10] |

| Purity | ≥94-95% (typically by HPLC) | [3][4][10] |

| Melting Point | 327-330 °C (lit.) | [3] |

| Solubility | Soluble in organic solvents such as 1,4-dioxane; consult specific datasheets for details. | [5] |

Stability and Storage:

Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon storage. It is crucial to store Dibenzothiophene-4-boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to minimize degradation. While generally stable, boronic acids are susceptible to oxidative damage, a factor that can be mitigated through careful handling and storage.[11]

Part 2: Synthesis of the Dibenzothiophene Core

The synthesis of the core dibenzothiophene scaffold is a prerequisite for the preparation of its boronic acid derivative. Several methods have been established. A classical and effective approach involves the palladium-catalyzed intramolecular C-S/C-H cross-coupling of biphenyl thioethers.[1] Another traditional method is the reaction of biphenyl with sulfur dichloride in the presence of a Lewis acid like aluminum chloride.[12]

The diagram below illustrates a generalized synthetic pathway to the dibenzothiophene core.

Caption: Generalized synthesis of the dibenzothiophene scaffold.

From the dibenzothiophene core, functionalization to introduce the boronic acid group, typically via a halogenated intermediate followed by borylation, is performed to yield the final product.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of Dibenzothiophene-4-boronic acid in drug discovery lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a C-C bond between the dibenzothiophene scaffold and various aryl or heteroaryl halides (or triflates), enabling the rapid generation of diverse chemical libraries.[13][14][15]

The catalytic cycle, a cornerstone of organometallic chemistry, is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of Dibenzothiophene-4-boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

Dibenzothiophene-4-boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (8 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Dibenzothiophene-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Pre-mixing: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The ratio of organic solvent to water is often critical and can range from 3:1 to 10:1.

-

Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw for sensitive substrates.

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

This protocol is adapted from general procedures for selective Suzuki couplings.[13][16]

Part 4: Role in Drug Discovery and Development

The incorporation of the dibenzothiophene moiety via Dibenzothiophene-4-boronic acid can significantly influence the pharmacological profile of a lead compound. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target's active site, while the rigid, planar ring system can orient other functional groups for optimal binding.

Boronic acids themselves are recognized as important pharmacophores, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[7][8][11][17] This has been exploited in the design of various enzyme inhibitors, including proteasome inhibitors for cancer therapy and β-lactamase inhibitors to combat antibiotic resistance.[6]

The workflow for utilizing Dibenzothiophene-4-boronic acid in a fragment-based or lead optimization drug discovery campaign is outlined below.

Caption: Drug discovery workflow using Dibenzothiophene-4-boronic acid.

Conclusion

Dibenzothiophene-4-boronic acid is a high-value, versatile building block for researchers, scientists, and drug development professionals. Its robust utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for introducing the dibenzothiophene scaffold into novel molecular entities. A comprehensive understanding of its properties, handling, and reaction protocols is essential for leveraging its full potential in the synthesis of next-generation therapeutics and advanced organic materials. The continued exploration of boron-containing compounds in medicinal chemistry promises to yield further innovations, with reagents like Dibenzothiophene-4-boronic acid playing a central role in these advancements.[8][17]

References

-

PubChem. Dibenzo[B,D]thiophen-1-ylboronic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Boronic acid 25 as a versatile reagent for the incorporation of a fused benzothiophene ring to various π-systems. [Link]

-

Royal Society of Chemistry. Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ACS Publications. Synthesis of Some Dibenzothiophene Derivatives. [Link]

-

National Institutes of Health. Boron chemicals in diagnosis and therapeutics. [Link]

-

National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Royal Society of Chemistry. The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. [Link]

-

National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H9BO2S | CID 17750866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Dibenzothienylboronic acid = 95.0 108847-20-7 [sigmaaldrich.com]

- 4. Dibenzothiophene-4-boronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dibenzothiophene-4-boronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dibenzothiophene synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Dibenzothiophene-1-boronic Acid: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of dibenzothiophene-1-boronic acid, a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and materials scientists, this document details its fundamental properties, a robust synthesis protocol, analytical characterization methods, and its principal application in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and self-validating safety protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Core Molecular Attributes

This compound is an organoboron compound featuring a boronic acid functional group appended to the C1 position of a dibenzothiophene core. This unique structure combines the versatile reactivity of boronic acids with the desirable electronic and thermal properties of the rigid, sulfur-containing heterocyclic system.

| Property | Value | Source(s) |

| Molecular Weight | 228.08 g/mol | [1] |

| Molecular Formula | C₁₂H₉BO₂S | [1] |

| Appearance | Typically a white to off-white powder or crystalline solid | N/A |

| CAS Number | 1245943-60-5 | [1] |

| IUPAC Name | Dibenzothiophen-1-ylboronic acid | [1] |

The dibenzothiophene moiety imparts significant thermal stability and specific electronic characteristics, making its derivatives highly valuable in the development of organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs).

Synthesis of this compound: A Directed Metalation Approach

The regioselective synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy, followed by quenching with a boron electrophile. The inherent polarity of the C-S bond and the acidity of the protons adjacent to the sulfur atom facilitate deprotonation at the C1 and C9 positions. By carefully controlling reaction conditions, selective functionalization at C1 is achievable.

The overall process involves the deprotonation of dibenzothiophene using a strong organolithium base, followed by the introduction of the boronic acid moiety via reaction with a trialkyl borate.

Caption: Workflow for the synthesis of this compound.

This protocol is a self-validating system. Successful execution relies on the rigorous exclusion of atmospheric moisture and oxygen, which is critical when handling pyrophoric organolithium reagents.

Materials:

-

Dibenzothiophene (DBT)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

2 M Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes, Diethyl ether (Et₂O)

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox setup

Procedure:

-

Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of inert gas (Argon or Nitrogen).

-

Dissolution: Dissolve dibenzothiophene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The causality for this slow addition at low temperature is to prevent side reactions and ensure regioselective deprotonation at the C1 position, minimizing formation of the C4-lithiated isomer. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. The borate is a weak electrophile, and this step traps the highly reactive organolithium intermediate.

-

Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). This ensures the complete formation of the boronic ester intermediate.

-

Hydrolysis (Quenching): Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 2 M HCl until the pH of the aqueous layer is ~1-2. This step hydrolyzes the boronic ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purification: The crude solid can be purified by recrystallization or trituration from a hexanes/diethyl ether solvent system to yield pure this compound.

-

n-Butyllithium (n-BuLi): This reagent is pyrophoric and ignites spontaneously on contact with air or moisture. It is also corrosive. All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.[1][2][3][4][5] Personal protective equipment (PPE) must include a flame-resistant lab coat, safety goggles, and appropriate gloves (nitrile gloves are often used, but neoprene or Nomex gloves provide superior protection).[2][3][4]

-

Trialkyl Borates: These are flammable liquids and can be irritating. Handle in a well-ventilated fume hood.

-

Safe Quenching: The quenching of any residual n-BuLi or the reaction mixture itself must be done slowly and at low temperatures to control the exothermic reaction.

Analytical Characterization

Verifying the identity and purity of the synthesized product is critical. The following techniques are standard for the characterization of arylboronic acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons of the dibenzothiophene core. The introduction of the boronic acid group at C1 will shift the signals of adjacent protons (e.g., at C2). The broad singlet for the B(OH)₂ protons is often visible but can exchange with residual water in the solvent. For the parent dibenzothiophene, aromatic protons appear between δ 7.3 and 8.2 ppm.

-

¹³C NMR: The carbon spectrum will show the expected number of signals for the 12 carbons of the dibenzothiophene framework. The C1 signal will be significantly influenced by the attached boron atom, though the ipso-carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR: This technique is highly informative for organoboron compounds. This compound should exhibit a single, broad signal in the range of δ 27-30 ppm, which is characteristic of a trigonal planar (sp² hybridized) arylboronic acid.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated value for the molecular formula C₁₂H₉BO₂S.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a premier reagent for introducing the dibenzothiophene scaffold into more complex molecules via the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the key transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide or triflate (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). The choice of catalyst and ligand is crucial and depends on the steric and electronic properties of the coupling partners.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. Purify the crude product using column chromatography on silica gel.

The use of an aqueous base in a biphasic system is common and often accelerates the reaction. The boronic acid's stability, low toxicity compared to organotin or organozinc reagents, and the commercial availability of a vast library of coupling partners make this a cornerstone reaction in modern synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17750866, Dibenzo[B,D]thiophen-1-ylboronic acid. Retrieved from [Link].

-

University of California, Irvine Environmental Health & Safety (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link].

-

University of California, Berkeley College of Chemistry (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link].

-

New Jersey Institute of Technology (n.d.). Pyrophoric Organolithium Reagents Standard Operating Procedure. Retrieved from [Link].

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. FMC Lithium. Retrieved from [Link].

Sources

Foreword: The Strategic Importance of the Dibenzothiophene Moiety

An In-depth Technical Guide to Dibenzothiophene-1-boronic acid

In the landscape of modern synthetic chemistry, certain molecular scaffolds emerge as exceptionally versatile and powerful building blocks. Dibenzothiophene, a rigid, planar, tricyclic heteroaromatic system, is one such scaffold. Its unique electronic properties, stemming from the fusion of two benzene rings with a central thiophene ring, make it a privileged structure in materials science and medicinal chemistry. The introduction of a boronic acid functional group, specifically at the 1-position, transforms this stable core into a highly reactive and versatile intermediate. This guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its structure, properties, synthesis, and critical applications.

Core Chemical Identity and Physicochemical Properties

This compound is an organoboron compound featuring a boronic acid group (-B(OH)_2) attached to the C1 position of the dibenzothiophene core. This specific substitution pattern dictates its reactivity and steric profile, making it a distinct reagent from its other isomers (e.g., 2-, 3-, or 4-substituted).

The boronic acid functional group is a cornerstone of modern organic synthesis. It is relatively stable, generally exhibits low toxicity, and serves as a key partner in a multitude of cross-coupling reactions.[1][2] As a Lewis acid, its reactivity can be finely tuned by the electronic nature of the aromatic system to which it is attached.[1]

Key Physicochemical Data

A summary of the essential properties of this compound is provided below. This data is critical for reaction planning, solubility testing, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | dibenzothiophen-1-ylboronic acid | [3] |

| Molecular Formula | C₁₂H₉BO₂S | [3] |

| Molecular Weight | 228.08 g/mol | [3] |

| CAS Number | 1245943-60-5 | [3] |

| Appearance | White to off-white or pale yellow powder/crystal | [4][5] |

| SMILES | B(C1=C2C3=CC=CC=C3SC2=CC=C1)(O)O | [3] |

| InChIKey | JJMKWIWQQJZXDP-UHFFFAOYSA-N | [3] |

Synthesis Pathway: From Core to Functionalized Reagent

The synthesis of aryl boronic acids is a well-established field in organic chemistry. A common and effective strategy involves the conversion of an aryl halide into an organometallic intermediate, which is then trapped with a boron electrophile. For this compound, the logical precursor is 1-bromodibenzothiophene.

The causality behind this choice is twofold:

-

Regiochemical Control : Starting with a pre-functionalized dibenzothiophene at the 1-position ensures the final product has the desired isomeric purity. Direct borylation of the parent dibenzothiophene would likely lead to a mixture of isomers that are difficult to separate.

-

Reaction Mechanism : The carbon-bromine bond is readily converted into a more reactive organolithium or Grignard reagent, which is nucleophilic enough to attack the electrophilic boron atom of a trialkyl borate.

Visualizing the Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Synthesis

This protocol describes a representative synthesis. The self-validating nature of this procedure lies in the in-process checks and final characterization steps that confirm the identity and purity of the product.

-

Inert Atmosphere Preparation : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction. Causality: Organolithium reagents are extremely sensitive to air and moisture, making an inert atmosphere mandatory to prevent quenching and ensure high yields.

-

Reagent Dissolution : Dissolve 1-bromodibenzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) inside the flask.

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent side reactions and control the reactivity of the highly basic n-butyllithium.

-

Lithiation : Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1 hour at -78 °C. A color change typically indicates the formation of the organolithium species.

-

Borylation : Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again maintaining the temperature at -78 °C. Stir for an additional 2-3 hours at this temperature, then allow the mixture to warm slowly to room temperature overnight. Causality: The borate ester is the electrophile. Using a slight excess ensures complete consumption of the valuable organolithium intermediate.

-

Quenching and Hydrolysis : Cool the flask in an ice bath and cautiously quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours. Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification and Validation : The crude product is typically a solid. Purify it by recrystallization or silica gel column chromatography. The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8][9] The melting point should also be determined and compared to literature values.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[10] This Nobel Prize-winning transformation is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl systems that are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[10][11] The dibenzothiophene unit can be efficiently introduced into a target molecule using this chemistry.[12][13]

Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. The choice of ligand, base, and solvent is critical for optimizing reaction efficiency and yield.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

-

Reaction Setup : To a reaction vial, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). Causality: An excess of the boronic acid is often used to drive the reaction to completion. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[14]

-

Solvent Addition : Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water. Causality: The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate complex.[14]

-

Inert Atmosphere : Seal the vial and purge with nitrogen or argon for 5-10 minutes.

-

Heating : Place the vial in a preheated heating block or oil bath (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification & Validation : Dry the organic layer over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound. Confirm the structure and purity using standard analytical methods (NMR, MS).

Applications in Advanced Materials and Drug Discovery

The unique structural and electronic properties of the dibenzothiophene core make its derivatives, synthesized via the boronic acid, highly valuable in cutting-edge research.

-

Organic Electronics : The rigid, planar structure and electron-rich nature of the dibenzothiophene moiety are highly desirable for creating organic semiconductor materials.[15][16] When incorporated into polymers or small molecules, it can facilitate efficient charge transport, making these materials suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[13][15] this compound allows for the precise, regiocontrolled installation of this key fragment.

-

Medicinal Chemistry and Drug Discovery : The dibenzothiophene scaffold is present in a number of biologically active compounds. Boronic acids themselves have gained immense traction in drug discovery, famously exemplified by the proteasome inhibitor bortezomib (Velcade®).[1][17] While often used as synthetic intermediates, boronic acids can also act as pharmacophores, forming reversible covalent bonds with serine proteases or other enzyme targets.[18][19] The ability to synthesize novel dibenzothiophene-containing molecules via this compound provides a direct route to new chemical entities for screening and development in areas like oncology and central nervous system (CNS) disorders.[15][20]

Safety and Handling

As with all laboratory chemicals, proper handling of this compound is essential. While specific data for this isomer is limited, general safety precautions for aryl boronic acids should be followed.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[21]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[22] Avoid contact with skin and eyes.[23]

-

Hazards : May cause skin, eye, and respiratory irritation.[21]

-

Storage : Store in a cool, dry place, tightly sealed to protect from moisture. Keep in a dark place as some boronic acids can be light-sensitive.[24][25]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17750866, Dibenzo[B,D]thiophen-1-ylboronic acid. Available: [Link]

-

Raines Lab, University of Wisconsin-Madison. Supporting Information for Boronic acid with high oxidative stability. Available: [Link]

-

Xinghui Network Technology. Mastering Suzuki Coupling: The Role of High-Purity Boronic Acid Suppliers. Available: [Link]

-

ResearchGate. Boronic acid 25 as a versatile reagent for the incorporation of a fused benzothiophene ring. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2794660, Dibenzothiophene-2-boronic Acid. Available: [Link]

-

Royal Society of Chemistry. Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Dibenzothiophene-2-Boronic Acid in Organic Electronics. Available: [Link]

-

ResearchGate. Suzuki cross-coupling of 2,3-dibromothiophene 1 with boronic acids 10... Available: [Link]

-

António, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available: [Link]

-

Ertl, P. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available: [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1238. Available: [Link]

-

Drug Discovery & Development (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Esters in Modern Organic Synthesis. Available: [Link]

-

Wiley Online Library. Supporting Information for Robust procedure for large scale synthesis of a high molar mass, unsubstituted poly(m,p-phenylene). Available: [Link]

-

PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. Available: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available: [Link]

-

The Journal of Organic Chemistry. Synthesis of Some Dibenzothiophene Derivatives. Available: [Link]

-

National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available: [Link]

-

ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C12H9BO2S | CID 17750866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibenzothiophene-4-boronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Dibenzothiophene-4-boronic Acid (contains varying amounts … [cymitquimica.com]

- 6. B-1-dibenzothienylBoronic acid(1245943-60-5) 1H NMR [m.chemicalbook.com]

- 7. Dibenzothiophene-3-boronic acid(108847-24-1) 1H NMR spectrum [chemicalbook.com]

- 8. Dibenzothiophene-2-boronic acid(668983-97-9) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

- 24. 4-Dibenzothiopheneboronic acid | 108847-20-7 [chemicalbook.com]

- 25. Dibenzothiophene-3-boronic acid | 108847-24-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Dibenzothiophene-1-boronic acid

Abstract

Dibenzothiophene-1-boronic acid is a pivotal building block in contemporary drug discovery and materials science, primarily serving as a versatile coupling partner in Suzuki-Miyaura reactions. Its rigid, heteroaromatic structure is a sought-after motif for imparting unique photophysical properties and biological activities. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, tailored for researchers and professionals in chemical synthesis and drug development. We will dissect the strategic nuances, mechanistic underpinnings, and practical execution of the most effective synthetic protocols, with a strong emphasis on regioselectivity—the principal challenge in functionalizing the dibenzothiophene core. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis.

Introduction: The Strategic Value of this compound

The dibenzothiophene (DBT) scaffold is a privileged structure in medicinal chemistry and organic electronics. Its planarity and electron-rich nature make it an attractive core for developing novel therapeutic agents and functional materials. The introduction of a boronic acid moiety, particularly at the C1 position, transforms the otherwise inert DBT core into a powerful synthetic intermediate. Boronic acids are exceptionally useful due to their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions, which are fundamental to modern molecule construction.[1][2]

The synthesis of this compound, however, is not trivial. The primary challenge lies in controlling the regioselectivity of the borylation. The inherent electronic properties of the dibenzothiophene ring system do not overwhelmingly favor functionalization at the C1 position, necessitating carefully designed synthetic strategies to achieve the desired isomer. This guide will focus on the most reliable and field-proven methodologies to this end.

Core Synthetic Strategies: A Comparative Overview

Three principal strategies dominate the synthesis of aryl boronic acids. Their application to dibenzothiophene is governed by the trade-offs between atom economy, precursor availability, and regiochemical control.

-

Strategy I: Lithiation-Borylation: A classic organometallic approach involving deprotonation with a strong base followed by quenching with a boron electrophile. While powerful, its regioselectivity on the DBT core is challenging to control without a directing group.[3]

-

Strategy II: Palladium-Catalyzed Miyaura Borylation: This robust method involves the cross-coupling of a pre-functionalized starting material, 1-halodibenzothiophene, with a diboron reagent.[4][5] It offers excellent regiochemical control, as the borylation site is predetermined by the position of the halogen. This is often the most reliable method for obtaining a specific isomer.

-

Strategy III: Iridium-Catalyzed C-H Borylation: A modern, atom-economical approach that directly converts a C-H bond to a C-B bond.[6][7] While elegant, this method often yields a mixture of isomers with dibenzothiophene, as the reaction is primarily governed by steric factors, which do not strongly favor the C1 position.[8]

Given the requirement for a specific regioisomer, the Palladium-Catalyzed Miyaura Borylation (Strategy II) stands out as the most authoritative and dependable route for the synthesis of this compound. The following sections will provide a detailed protocol for this superior strategy.

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

This two-step sequence begins with the synthesis of the key precursor, 1-bromodibenzothiophene, followed by its conversion to the target boronic acid pinacol ester, which can be subsequently hydrolyzed if the free boronic acid is required.

Workflow for Miyaura Borylation Strategy

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 1-Bromodibenzothiophene

The synthesis of the 1-bromo precursor is a critical first step. Direct bromination of dibenzothiophene typically yields the 2- and 3-bromo isomers as major products. Therefore, a more elaborate, multi-step synthesis starting from different precursors is often required to install the bromine at the C1 position with high selectivity. However, for the purpose of this guide, we will assume the availability of this precursor, which can be sourced commercially or synthesized via specialized literature methods.

Part 2: Miyaura Borylation of 1-Bromodibenzothiophene

This protocol details the conversion of the bromo-precursor to the corresponding boronic acid pinacol ester. Pinacol esters are often preferred over free boronic acids due to their enhanced stability and ease of purification by standard chromatographic techniques.[5]

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. | Notes |

| 1-Bromodibenzothiophene | 263.16 | 1.0 | 1.0 | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 | 1.2 | Boron source[4] |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 | Palladium catalyst |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 3.0 | Base[5] |

| 1,4-Dioxane (anhydrous) | 88.11 | - | - | Solvent, ~5 mL per mmol of substrate |

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-bromodibenzothiophene (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium acetate (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (~5 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Catalytic Cycle for Miyaura Borylation

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.[9]

Purification and Characterization

Purification of boronic acids and their esters can be challenging due to their propensity to dehydrate and form cyclic boroxine anhydrides.[10]

Purification Protocol

-

Chromatography: The crude this compound pinacol ester is typically purified by column chromatography on silica gel.[10] A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The product is non-polar and should elute relatively early.

-

Expert Tip: Co-elution with boron-containing byproducts can be an issue. Using a neutral alumina stationary phase can sometimes provide better separation for boron compounds.[10]

-

-

Recrystallization: If a high degree of purity is achieved after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be performed to obtain crystalline material.

Hydrolysis to Free Boronic Acid (Optional)

If the free boronic acid is desired, the pinacol ester can be hydrolyzed.

-

Dissolve the purified pinacol ester in a 10:1 mixture of THF/water.

-

Add an excess of an acid scavenger like sodium periodate (NaIO₄) or an acid like HCl.

-

Stir at room temperature for 2-4 hours.

-

Extract the product into an organic solvent like ethyl acetate.

-

Purification of the free boronic acid can be achieved by recrystallization or by an acid-base workup, where the boronic acid is extracted into a basic aqueous phase, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure product.[11][12]

Characterization

-

¹H and ¹³C NMR: To confirm the structure and assess purity. The pinacol ester will show a characteristic singlet integrating to 12 protons around 1.3 ppm.

-

¹¹B NMR: A peak between 20-30 ppm is indicative of a trigonal boronic ester.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: To compare with literature values for the known compound.

Conclusion and Outlook

The palladium-catalyzed Miyaura borylation of 1-bromodibenzothiophene represents the most reliable and regioselective method for the synthesis of this compound and its pinacol ester. While direct C-H borylation offers a more atom-economical pathway, it currently lacks the precise regiochemical control needed to selectively produce the C1 isomer in high yield. The protocol detailed herein provides a robust foundation for researchers to access this valuable building block. The availability of this compound opens the door to a vast chemical space, enabling the rapid synthesis of complex derivatives for evaluation as next-generation pharmaceuticals and advanced organic materials.[13][14]

References

-

ResearchGate. Boronic acid 25 as a versatile reagent for the incorporation of a fused benzothiophene ring to various π-systemsa. Available from: [Link]

-

National Institutes of Health (NIH). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Available from: [Link]

-

National Institutes of Health (NIH). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Available from: [Link]

-

PubMed. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Available from: [Link]

-

Digitala Vetenskapliga Arkivet. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity. Available from: [Link]

-

Royal Society of Chemistry. Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Available from: [Link]

-

University of Bristol. Lithiation- Borylation in Synthesis. Available from: [Link]

-

University of Bristol. Standard Lithiation–Borylation A user's guide. Available from: [Link]

-

PubMed. Lithiation-borylation methodology and its application in synthesis. Available from: [Link]

-

Thieme. The Suzuki–Miyaura Reaction of BPin-substituted F-BODIPYs with Aryl Halides. Available from: [Link]

-

Journal of the American Chemical Society. Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Available from: [Link]

-

ResearchGate. Iridium‐Catalyzed Direct Borylation of Five‐Membered Heteroarenes by Bis(pinacolato)diboron: Regioselective, Stoichiometric, and Room Temperature Reactions. Available from: [Link]

-

SciSpace. Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of Bis(pinacolato)diboron in Cross-Coupling Reactions. Available from: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters? Available from: [Link]

-

National Institutes of Health (NIH). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available from: [Link]

-

ResearchGate. Purification of dibenzothiophene monooxygenase from a recombinant Escherichia coli. Available from: [Link]

-

Royal Society of Chemistry. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide. Available from: [Link]

-

PubChem. Dibenzo[B,D]thiophen-1-ylboronic acid. Available from: [Link]

-

SlidePlayer. Lithiation-Borylation Methodology and Its Application in Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

- Google Patents.Process for purification of boronic acid and its derivatives.

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

Reddit. Purification of boronic acids? Available from: [Link]

-

ResearchGate. Can I remove boronic acid using Work up process? Available from: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Available from: [Link]

-

YouTube. Suzuki Coupling Mechanism. Available from: [Link]

-

PubMed Central (PMC). Boron chemicals in diagnosis and therapeutics. Available from: [Link]

-

Semantic Scholar. Design and discovery of boronic acid drugs. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and discovery of boronic acid drugs. | Semantic Scholar [semanticscholar.org]

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

An In-depth Technical Guide to the Physical Properties of Dibenzothiophene-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is an organoboron compound that merges the rigid, planar, and electron-rich dibenzothiophene (DBT) core with the synthetically versatile boronic acid functional group. The DBT scaffold, a sulfur-containing heterocyclic system, is prevalent in pharmaceuticals, organic electronics, and fossil fuels.[1][2][3] The introduction of a boronic acid moiety, particularly at the 1-position, transforms the parent heterocycle into a powerful building block for molecular construction.

Boronic acids have become indispensable reagents in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] Beyond their synthetic utility, the boronic acid group has gained significant traction in medicinal chemistry. Its ability to form reversible covalent bonds with biological nucleophiles has led to the development of successful drugs, including the proteasome inhibitor Bortezomib.[5][6] Boronic acids can also serve as bioisosteres for carboxylic acids or phenols, offering a strategy to modulate physicochemical properties and improve drug-target interactions.[7]

This guide provides a detailed examination of the physical and chemical properties of this compound, offering field-proven insights into its handling, synthesis, and application for professionals in research and drug development.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical properties. These parameters influence solubility, reactivity, storage conditions, and analytical characterization. The key properties of this compound are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₁₂H₉BO₂S | [8] |

| Molecular Weight | 228.08 g/mol | [8] |

| CAS Number | 1245943-60-5 | [8] |

| Appearance | Assumed to be a white to off-white crystalline powder, typical for arylboronic acids. | [9][10] |

| Melting Point | Data not available for the 1-isomer. The related 4-isomer has a high melting point of 327-330 °C. | [11] |

| Solubility | Expected to be insoluble in water, similar to the parent DBT scaffold. Soluble in common organic solvents like DMF, THF, and alcohols. | [3] |

| pKa | Estimated to be in the range of 8-10, typical for aryl boronic acids. Electron-withdrawing or -donating groups on the aromatic system can influence this value. | [5][12] |

Molecular Structure and Visualization

The structure of this compound is characterized by the tricyclic dibenzothiophene system with the B(OH)₂ group attached to the C1 position.

Caption: Molecular graph of this compound.

Spectral Data Insights

While detailed spectral data requires experimental acquisition, the expected characteristics can be predicted:

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the seven protons on the dibenzothiophene core. The two protons of the boronic acid hydroxyl groups will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. The existence of a reference ¹H NMR spectrum for this compound is noted in chemical databases.[13]

-

¹³C NMR: Signals for the twelve carbons of the dibenzothiophene core will appear in the aromatic region (approx. 120-150 ppm). The carbon atom attached to the boron (C1) will be observed, though its signal may be broadened due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: A single, broad resonance is expected, characteristic of a tri-coordinate boron atom in a boronic acid.

-

IR Spectroscopy: Key stretches will include the O-H stretch from the boronic acid (a broad band around 3200-3600 cm⁻¹), B-O stretches (around 1300-1400 cm⁻¹), and characteristic C=C aromatic stretches (around 1400-1600 cm⁻¹).

Synthesis, Stability, and Handling: A Scientist's Perspective

Synthetic Strategy: A Modern Approach

The synthesis of functionalized dibenzothiophenes can be complex. Modern organometallic methods provide efficient pathways. One advanced strategy involves a one-pot, sulfoxide-directed C-H metalation/boration, followed by reduction.[2] This approach leverages a directing group to achieve high regioselectivity, a common challenge in functionalizing polycyclic aromatic systems.

Conceptual Experimental Protocol:

-

Directed Ortho-Lithiation: Start with Dibenzothiophene-5-oxide (DBTO). The sulfoxide group directs a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the C4 position (ortho to the sulfoxide).

-

Boration: The resulting organolithium intermediate is quenched with a boron electrophile, such as bis(pinacolato)diboron (B₂Pin₂), to install a boronate ester.

-

In-situ Reduction: The same reagent, B₂Pin₂, can then mediate the reduction of the sulfoxide back to the sulfide, yielding the 4-Bpin-DBT intermediate.

-

Suzuki Coupling (Optional/Further Functionalization): The boronate ester can be used directly in a subsequent Suzuki-Miyaura coupling reaction with an appropriate aryl halide to form a C-C bond.[2]

-

Hydrolysis: To obtain the free boronic acid, the boronate ester is hydrolyzed under acidic or basic conditions.

Caption: Conceptual workflow for the synthesis of DBT-boronic acid.

Trustworthiness of the Reagent: Stability and Storage

The primary challenge with many boronic acids is their inherent instability.[14][15] Researchers must be aware of two main degradation pathways:

-

Dehydration: Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride known as a boroxine. It is common for commercial boronic acids to contain varying amounts of this anhydride.[11] This does not always inhibit reactivity, as the boroxine can re-hydrolyze under reaction conditions, but it does alter the stoichiometry.

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat, base, or palladium catalysts.[15]

To ensure the integrity and reactivity of this compound, the following self-validating protocols for handling and storage are critical:

-

Storage: Store the compound under an inert atmosphere (argon or nitrogen) in a freezer (-20°C is recommended).[12] This minimizes both oxidative degradation and hydrolysis/dehydration cycles from atmospheric moisture.

-

Handling: Use the reagent in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[16] Avoid breathing dust.[17]

-

Validation before Use: Before critical applications, it is advisable to verify the purity of the boronic acid, for example, by ¹H NMR, to assess the extent of boroxine formation or protodeboronation. For highly sensitive reactions, using freshly prepared or recently purified material is best practice. Air-stable surrogates, such as MIDA boronates, offer a reliable alternative for slow-release cross-coupling, mitigating the instability of the free boronic acid.[14][15]

Authoritative Grounding: Applications in Synthesis and Drug Discovery

This compound is not merely a chemical curiosity; it is a key enabler for innovation in multiple scientific domains.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction forges a carbon-carbon bond between the boronic acid's aromatic carbon (C1 of the DBT core) and an sp²-hybridized carbon from an aryl or vinyl halide/triflate. This method is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents.[1]

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery and Materials Science

The fusion of the DBT scaffold and the boronic acid functional group creates significant opportunities for drug development and materials science.

-

Medicinal Chemistry: The DBT core is a "privileged structure" found in various biologically active compounds. By using this compound in Suzuki couplings, medicinal chemists can rapidly generate libraries of novel DBT-containing molecules to explore structure-activity relationships (SAR) for targets like kinases, proteases, or receptors.[4] The boronic acid itself can be the key pharmacophore, designed to interact with active site residues, as seen in numerous enzyme inhibitors.[5][6][7]

-

Organic Electronics: The rigid, planar structure and sulfur atom of the dibenzothiophene core make it an excellent component for organic semiconductor materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][18][19] this compound serves as a critical building block to synthesize complex, conjugated molecules with tailored electronic and optical properties.[18][19]

Conclusion

This compound is a high-value reagent characterized by its stable tricyclic core and highly reactive functional group. While its utility is immense, realizing its full potential requires a deep understanding of its physical properties, stability limitations, and proper handling procedures. By employing the insights and protocols outlined in this guide, researchers can confidently leverage this powerful building block to construct novel molecules that will advance the frontiers of medicine and materials science.

References

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- Sigma-Aldrich. (n.d.). 4-Dibenzothienylboronic acid.

- PubChem. (n.d.). Dibenzo[B,D]thiophen-1-ylboronic acid.

- ResearchGate. (n.d.). Boronic acid 25 as a versatile reagent for the incorporation of a fused benzothiophene ring to various π-systems.

- MilliporeSigma. (2025). SAFETY DATA SHEET - Dibenzothiophene.

- ChemicalBook. (n.d.). B-1-dibenzothienylBoronic acid(1245943-60-5) 1H NMR spectrum.

- PubChem. (n.d.). Dibenzothiophene-2-boronic Acid.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Benzothienylboronic acid.

- Yoshida, S., et al. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. RSC Publishing.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Benzothienylboronic acid.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Thiopheneboronic acid.

- ChemicalBook. (n.d.). Dibenzothiophene-3-boronic acid(108847-24-1) 1H NMR spectrum.

- Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

- ChemicalBook. (2025). Dibenzothiophene-3-boronic acid.

- MedchemExpress. (n.d.). Dibenzothiophene-4-boronic acid.

- Thermo Scientific Chemicals. (n.d.). Dibenzothiophene-4-boronic acid, 95%.

- CymitQuimica. (n.d.). Dibenzothiophene-4-boronic Acid (contains varying amounts of Anhydride).

- Sharma, S., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- Zhang, Y., et al. (2023). One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01468A.

- Wikipedia. (n.d.). Dibenzothiophene.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Ertl, P., & Jelfs, S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.

- PubChem. (n.d.). Benzo(B)Thiophene-2-Boronic Acid.

- ChemicalBook. (n.d.). Benzothiophene-3-boronic acid CAS#: 113893-08-6.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Dibenzothiophene-2-Boronic Acid in Organic Electronics.

- ChemicalBook. (n.d.). Dibenzothiophene-2-boronic acid(668983-97-9) 1H NMR spectrum.

- Šlechta, P., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry.

- UIV Chem. (n.d.). Quality 108847-20-7,4-Dibenzothiopheneboronic acid,Dibenzothiophene-4-boronic acid.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Gillis, E. P., et al. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.

- Boron Molecular. (n.d.). Buy Dibenzothiophene-4-boronic Acid.

- IndiaMART. (n.d.). Dibenzothiophene 4 Boronic Acid, Grade: Technical Grade, Purity.

- LookChem. (n.d.). Cas 113893-08-6,Benzothiophene-3-boronic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]

- 3. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. This compound | C12H9BO2S | CID 17750866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dibenzothiophene-4-boronic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Dibenzothiophene-4-boronic Acid (contains varying amounts … [cymitquimica.com]

- 11. 4-Dibenzothienylboronic acid = 95.0 108847-20-7 [sigmaaldrich.com]

- 12. Benzothiophene-3-boronic acid CAS#: 113893-08-6 [m.chemicalbook.com]

- 13. B-1-dibenzothienylBoronic acid(1245943-60-5) 1H NMR [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. nbinno.com [nbinno.com]

- 19. Manufacturer - Quality 108847-20-7,4-Dibenzothiopheneboronic acid,Dibenzothiophene-4-boronic acid| UIV Chem [riyngroup.com]

An In-depth Technical Guide to the Solubility of Dibenzothiophene-1-boronic acid

Introduction: The Critical Role of Solubility in Drug Discovery and Development

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of novel chemical entities is paramount. Among these properties, solubility is a cornerstone that dictates the developability of a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability. This guide provides an in-depth technical overview of the solubility of dibenzothiophene-1-boronic acid, a heterocyclic boronic acid of significant interest in medicinal chemistry.

Dibenzothiophene derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a boronic acid moiety introduces a unique functional group capable of forming reversible covalent bonds with diols, a feature exploited in enzyme inhibition and the design of sensors.[3] Given the therapeutic potential of this scaffold, a thorough understanding of its solubility is essential for advancing research and development efforts.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a comprehensive guide that not only presents available data but also equips the reader with the foundational knowledge and practical protocols to determine the solubility of this compound and its analogs. We will delve into the theoretical underpinnings of boronic acid solubility, present a robust experimental workflow for its determination, and discuss the implications of these findings for drug discovery applications.

Physicochemical Properties and Factors Influencing Solubility

This compound (C₁₂H₉BO₂S) is a crystalline solid with a molecular weight of approximately 228.08 g/mol .[4] Its structure, featuring a rigid, aromatic dibenzothiophene core and a polar boronic acid group, suggests a complex solubility profile. The interplay between the lipophilic tricyclic system and the hydrophilic boronic acid functional group will largely govern its solubility in various solvents.

Several key factors inherent to boronic acids can complicate solubility determination:

-

Boroxine Formation: A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][6][7] This is a reversible equilibrium that is influenced by the solvent, temperature, and the electronic nature of the substituents on the aryl ring.[5][7] Boroxines are generally less polar and may exhibit significantly different solubility compared to the parent boronic acid, leading to variability in experimental results if not properly controlled.[8] The formation of boroxine is an entropically driven process, favored at higher temperatures due to the release of water molecules.[6][7]

-

pKa and Ionization: The boronic acid moiety is a Lewis acid, and its pKa will influence its solubility in aqueous and protic solvents. The acidity of arylboronic acids is affected by substituents on the aromatic ring.[3] In the presence of diols, such as buffers or formulation excipients, the formation of boronic esters can lead to a significant decrease in the pKa, thereby increasing the proportion of the more soluble anionic boronate species at a given pH.[2]

-

Solvent Polarity: The "like dissolves like" principle is a useful starting point. The aromatic, nonpolar nature of the dibenzothiophene backbone suggests solubility in nonpolar organic solvents, while the polar boronic acid group would favor interaction with polar solvents. Therefore, solvents with intermediate polarity or those capable of hydrogen bonding may prove to be effective. For instance, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9]

Experimental Protocol for Determining Thermodynamic Solubility

To ensure reliable and reproducible solubility data, a well-controlled experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] The following protocol is a robust, self-validating system for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent): e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol, Ethanol, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standards with at least five different concentrations.

-

Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration. The linearity of this curve (R² > 0.99) is crucial for accurate quantification.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Dispense a precise volume of the selected solvent into each vial.

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[11] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when the concentration no longer increases.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved material.

-

Carefully withdraw the supernatant using a pipette, taking care not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent to remove any remaining fine particles. This step is critical to avoid overestimation of solubility.[12]

-

-

Quantification:

-

Immediately after filtration, prepare one or more dilutions of the clear filtrate to bring the concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted samples using the validated analytical method (HPLC-UV or UV-Vis spectroscopy).

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

-

Analytical Method Considerations

-

HPLC-UV: This is the preferred method for its specificity and ability to separate the analyte from any potential impurities or degradants. A reverse-phase C18 column is often suitable for aromatic compounds.[13][14] The mobile phase can be a mixture of acetonitrile and water with a suitable acidic modifier like formic acid to ensure good peak shape.

-

UV-Vis Spectroscopy: This method is simpler and faster but less specific than HPLC. It is suitable if this compound is the only absorbing species in the solution. The aromatic nature of the compound should provide a strong chromophore for UV detection.[15] A wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the compound.

Expected Solubility Trends and Data Interpretation

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, known for its excellent ability to dissolve a wide range of organic compounds.[16] |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds.[16] |